Isophytol
Overview
Description
Synthesis Analysis
Isophytol synthesis has been explored through various methodologies. A noteworthy approach involves the selective hydrogenation of dehydroisophytol in a solvent-free environment, which has been studied for its kinetics and optimization to improve yield and selectivity (Vernuccio, Meier, & Rohr, 2017). Additionally, an alternative and efficient method for the total synthesis of isophytol from citral using a pseudoionone intermediate has been developed, offering a commercially viable process with high purity and yield (Yerramreddy & Yiannikouris, 2021).
Molecular Structure Analysis
The molecular structure of isophytol and related compounds has been extensively analyzed. For example, the structural characterization of ruthenium porphyrin nitrosyl complexes provides insights into the coordination chemistry and molecular structure of porphyrin-based systems, which are closely related to the structural framework of isophytol (Miranda, Bu, Lorkovic, & Ford, 1997).
Chemical Reactions and Properties
Isophytol's chemical properties, particularly its reactivity in synthesis and transformations, are significant. Studies on isocyanide insertion chemistry, for example, highlight the reactivity of molecules that could be structurally or functionally related to isophytol, providing a broader understanding of its chemical behavior (Qiu, Ding, & Wu, 2013).
Physical Properties Analysis
The physical properties of isophytol, such as its phase behavior and solubility, are essential for its application in synthesis and industry. The study on octakis(β-hydroxyethyl)porphyrin and its derivatives, which exhibit liquid crystalline phases, sheds light on the physical properties of compounds structurally related to isophytol (Gregg, Fox, & Bard, 1989).
Chemical Properties Analysis
The chemical properties of isophytol, including its reactivity and interactions with other chemical species, are crucial for its utilization in various applications. The synthesis and characterization of porphyrin complexes, for instance, offer insights into the chemical behavior of macrocyclic compounds related to isophytol (Nasri, Turowska-Tyrk, Mohanrao, Watson, Shokhirev, Debrunner, & Scheidt, 1996).
Scientific Research Applications
Kinetic Investigation in Industrial Synthesis :
- Isophytol is used in the hydrogenation of dehydroisophytol, a process crucial in vitamin synthesis. The study by Vernuccio et al. (2017) investigated the kinetics of this process, offering insights into optimizing conditions for improved selectivity and efficiency in the absence of a solvent (Vernuccio, Meier, & Rohr, 2017).
Environmental Source and Autoxidation :
- Rontani and Galeron (2016) demonstrated that isophytol can form through the autoxidation of the chlorophyll phytyl side chain in senescent phytoplankton and plants, highlighting a potential environmental source of isophytol (Rontani & Galeron, 2016).
Potential Antimalarial Applications :
- Tjitraresmi et al. (2022) explored the use of isophytol from miana leaves as a potential antimalarial drug. Their in silico studies showed isophytol having promising interactions with the plasmepsin II receptor, indicating its potential as an antimalarial candidate (Tjitraresmi et al., 2022).
Vaporization Properties for Industrial Applications :
- The study by Albinsaad et al. (2021) on the vapor pressures and vaporization enthalpies of isophytol, among other compounds, provides valuable data for its applications in fragrance formulations and as a food flavor, besides its role in the synthesis of vitamins E and F1 (Albinsaad, Scott, & Chickos jim, 2021).
Use in Vitamin E Synthesis :
- Hyatt, Kottas, and Effler (2002) discussed the use of isophytol derived from biologically produced geranylgeraniol for synthesizing d,l-α-tocopherol (Vitamin E), highlighting an alternative to petrochemical-based synthesis routes (Hyatt, Kottas, & Effler, 2002).
Wastewater Treatment from Isophytol Production :
- Li et al. (2021) focused on the efficient treatment of wastewater from isophytol production using micro-electrolysis combined with steam-air stripping, demonstrating its effectiveness in removing contaminants and improving biodegradability (Li, Xie, Feng, Zheng, Zeng, & Khan, 2021).
Electrical Impedance in Unsaturated Organic Monolayers :
- Chilcott, Coster, and Zamri (2009) investigated the electron conduction in unsaturated organic monolayers using isophytol, providing insights into its electrical properties and potential applications in semiconductor-biological interfaces (Chilcott, Coster, & Zamri, 2009).
Safety And Hazards
Future Directions
The successful implementation of bioprocess-based synthesis of isophytol has given understandings for the construction and designs of strains for fermentative production of other vitamin E components . The global isophytol market was valued at $470.4 million in 2020, and is projected to reach $629.5 million by 2028, growing at a CAGR of 3.8% from 2021 to 2028 .
properties
IUPAC Name |
3,7,11,15-tetramethylhexadec-1-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVYVLWNCKMXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025474 | |
Record name | Isophytol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid; [Merck Index] | |
Record name | Isophytol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5709 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
107-110 °C at 0.01 mm Hg; 125-128 °C at 0.06 mm Hg | |
Record name | ISOPHYTOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in benzene, ether, ethanol | |
Record name | ISOPHYTOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8519 at 20 °C/4 °C | |
Record name | ISOPHYTOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5.8X10-10 mm Hg at 25 °C (extrapolated) | |
Record name | ISOPHYTOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities: 3,7,11,15-tetramethylhexadecan-3-ol (85761-30-4; < or = 2.5% v/v); 6,10,14-trimethylpentadecan-2-one (207-950-7; < or = 2% v/v); 3,7,11,15-tetramethylhexadec-1-yn-3-ol (29171-23-1; < or = 0.5% v/v); 6,10,14-trimethyl-3-pentadecen-2-one (72226-32-5; < or = 0.3% v/v); 6,10,14-trimethylpentadecan-2-ol (69729-17-5; < or = 0.3% v/v); maximum of unknown impurities (sum) Contents < 2% v/v., Purity: > or = 95% v/v (synthetic isophytol, minimum specification) | |
Record name | ISOPHYTOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isophytol | |
Color/Form |
Oily liquid | |
CAS RN |
505-32-8 | |
Record name | Isophytol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isophytol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOPHYTOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93744 | |
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Record name | 1-Hexadecen-3-ol, 3,7,11,15-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isophytol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7,11,15-tetramethylhexadec-1-en-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.281 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ISOPHYTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A831ZI6VIM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ISOPHYTOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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